Ddx3-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

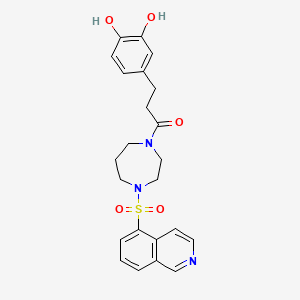

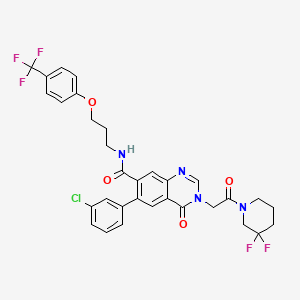

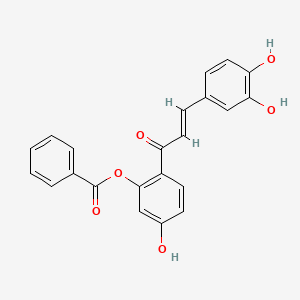

Ddx3-IN-2 is a compound known for its inhibitory activity against the DEAD-box polypeptide 3 (DDX3) helicase. DDX3 is a member of the DEAD-box helicase family, which plays a crucial role in RNA metabolism, including transcription, pre-messenger RNA splicing, RNA export, and translation. This compound has shown potential as an antiviral and anticancer agent due to its ability to inhibit DDX3 activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ddx3-IN-2 involves the preparation of a 7-azaindole derivative. The compound is synthesized by reacting 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-ol with appropriate reagents under controlled conditions. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and requires specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques like crystallization and chromatography. The compound is then aliquoted and stored at low temperatures to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions: Ddx3-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in hydrogen bonding and π-interactions, which are crucial for its binding to the DDX3 helicase .

Common Reagents and Conditions:

Solvents: Dimethyl sulfoxide (DMSO), ethanol

Reagents: Pyridine derivatives, catalysts for specific reactions

Conditions: Controlled temperature (room temperature to slightly elevated), neutral to slightly basic pH

Major Products: The major product of reactions involving this compound is the formation of stable complexes with the DDX3 helicase, which inhibits its activity. This inhibition is crucial for its antiviral and anticancer properties .

Aplicaciones Científicas De Investigación

Ddx3-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the inhibition of RNA helicases and their role in RNA metabolism.

Biology: Investigates the role of DDX3 in cellular processes, including stress response and cell cycle regulation.

Medicine: Explores its potential as an antiviral agent against viruses like HIV and hepatitis C virus, and as an anticancer agent in various cancers, including breast and cervical cancer

Industry: Potential use in the development of therapeutic agents targeting DDX3-related pathways.

Mecanismo De Acción

Ddx3-IN-2 exerts its effects by binding to the adenosine-binding pocket of the DDX3 helicase. This binding inhibits the helicase activity of DDX3, preventing it from unwinding RNA duplexes. The inhibition of DDX3 disrupts various cellular processes, including RNA metabolism, stress response, and cell cycle regulation. This disruption leads to the inhibition of viral replication and cancer cell proliferation .

Comparación Con Compuestos Similares

RK-33: Another DDX3 inhibitor with potential anticancer and antiviral properties.

Ketorolac Salt: A newly discovered DDX3 inhibitor used to treat oral cancer.

Uniqueness of Ddx3-IN-2: this compound is unique due to its high specificity and potency in inhibiting DDX3. It has shown a broad spectrum of antiviral activity and potential to overcome HIV resistance. Its ability to form stable complexes with DDX3 and inhibit its activity makes it a promising candidate for therapeutic development .

Propiedades

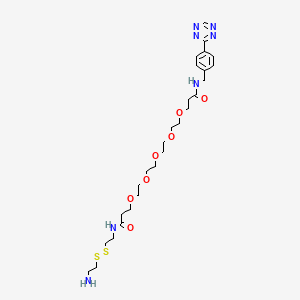

Fórmula molecular |

C20H23N5O |

|---|---|

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

1-[4-(4-butyltriazol-1-yl)phenyl]-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C20H23N5O/c1-3-4-8-17-14-25(24-23-17)18-12-10-16(11-13-18)21-20(26)22-19-9-6-5-7-15(19)2/h5-7,9-14H,3-4,8H2,1-2H3,(H2,21,22,26) |

Clave InChI |

LZPQWTRWEKFHPZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=CN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

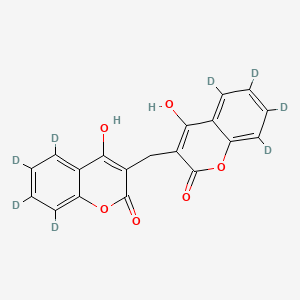

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)

![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)

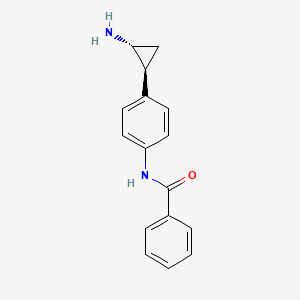

![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)

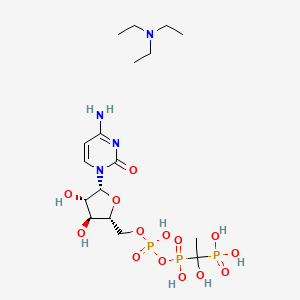

![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)